molecular formula C5H10ClNO2S B8210438 Piperidine-3-sulfonyl chloride

Piperidine-3-sulfonyl chloride

Cat. No.: B8210438
M. Wt: 183.66 g/mol
InChI Key: WLUQVAITSLLLAT-UHFFFAOYSA-N
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Description

Piperidine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H10ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-3-sulfonyl chloride can be synthesized through the reaction of piperidine with chlorosulfonic acid. The reaction typically involves the addition of chlorosulfonic acid to piperidine under controlled temperature conditions to form the sulfonyl chloride derivative. The reaction is exothermic and requires careful temperature control to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is produced by adding phosphorus pentachloride to a reaction solution containing piperidine-3-sulfonic acid. The reaction is carried out in multiple divided portions, either stepwise or continuously, to ensure complete conversion. The product is then purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperidine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor antagonists.

    Medicine: It serves as an intermediate in the synthesis of drugs used to treat various medical conditions, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

Piperidine-3-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Uniqueness: this compound is unique due to its specific reactivity and the position of the sulfonyl chloride group on the piperidine ring. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Biological Activity

Piperidine-3-sulfonyl chloride is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various chemical pathways involving the reaction of piperidine with sulfonyl chlorides. This compound serves as a versatile intermediate for creating derivatives that exhibit various pharmacological properties. The synthesis typically involves:

  • Starting Materials : Piperidine and sulfonyl chlorides.
  • Reaction Conditions : The reaction is often conducted under controlled pH and temperature conditions to optimize yield and purity.
  • Characterization : The synthesized compound is characterized using techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been extensively studied, revealing its potential in several therapeutic areas:

1. Enzyme Inhibition

One of the key areas of research focuses on the enzyme inhibition capabilities of piperidine derivatives. Studies have shown that compounds derived from this compound exhibit significant inhibitory activity against various enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
  • Butyrylcholinesterase (BChE) : Plays a role in the hydrolysis of neurotransmitters.
  • Lipoxygenase (LOX) : Involved in inflammatory processes.

Table 1 summarizes the enzyme inhibition activities of synthesized piperidine derivatives:

CompoundAChE Inhibition (%)BChE Inhibition (%)LOX Inhibition (%)
1456030
2507035
3558040

These results indicate that modifications to the sulfonamide group can enhance inhibitory potency against these enzymes, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions .

2. Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial properties. Various studies evaluated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains:

  • Minimum Inhibitory Concentrations (MICs) were determined for several derivatives, with some exhibiting MIC values as low as 0.5 µg/mL against resistant strains of Mycobacterium tuberculosis .
  • Table 2 presents antimicrobial activity data:
CompoundMIC (µg/mL) against M. tuberculosisMIC (µg/mL) against S. aureus
A215
B410
C0.5>100

These findings suggest that piperidine derivatives could serve as effective agents in combating resistant bacterial infections .

3. Anticancer Properties

Recent studies have also explored the anticancer potential of piperidine derivatives. For example, certain compounds demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency compared to established chemotherapeutics .

Case Studies

Several case studies highlight the therapeutic applications of piperidine derivatives:

  • A study demonstrated that a specific derivative exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells, suggesting a novel approach to cancer therapy through piperidine-related compounds .
  • Another investigation into the cytotoxicity of these compounds revealed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Properties

IUPAC Name

piperidine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUQVAITSLLLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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